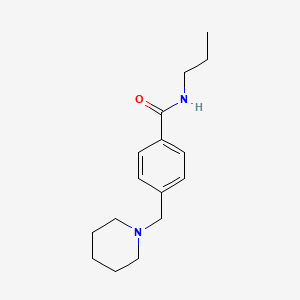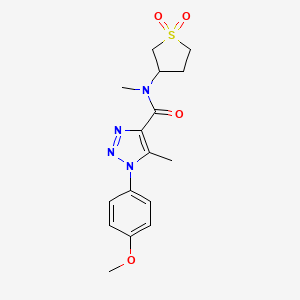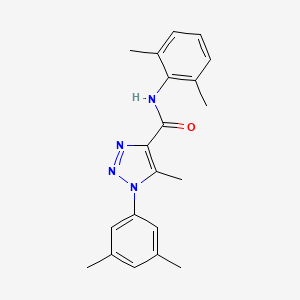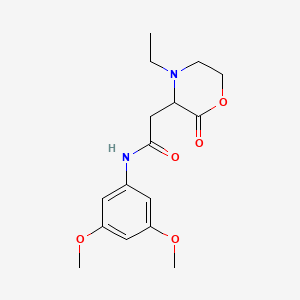![molecular formula C24H29N3O2 B4435897 1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435897.png)
1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide is a compound that belongs to the class of drugs known as opioid receptor antagonists. It is commonly referred to as Buprenorphine and is used in the treatment of opioid addiction. Buprenorphine is a partial agonist of the mu-opioid receptor and has been found to be effective in reducing withdrawal symptoms and cravings associated with opioid addiction.
Wirkmechanismus
Buprenorphine is a partial agonist of the mu-opioid receptor. It binds to the receptor and produces a weaker response than a full agonist, such as heroin or morphine. This weaker response reduces the risk of overdose and addiction. Buprenorphine also blocks the effects of other opioids, such as heroin or fentanyl, which reduces the risk of relapse.
Biochemical and Physiological Effects:
Buprenorphine has several biochemical and physiological effects. It activates the mu-opioid receptor, which reduces the release of dopamine in the brain. This reduces the euphoric effects of opioids, which reduces the risk of addiction. Buprenorphine also activates the kappa-opioid receptor, which produces analgesia and reduces anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Buprenorphine has several advantages and limitations for lab experiments. One advantage is that it is a partial agonist of the mu-opioid receptor, which reduces the risk of overdose and addiction. Buprenorphine also blocks the effects of other opioids, such as heroin or fentanyl, which reduces the risk of relapse. However, one limitation is that it can produce withdrawal symptoms in individuals who are addicted to opioids.
Zukünftige Richtungen
There are several future directions for the research of buprenorphine. One direction is to develop new formulations of buprenorphine that are more effective in reducing withdrawal symptoms and cravings associated with opioid addiction. Another direction is to study the long-term effects of buprenorphine on the brain and the body. Additionally, researchers are exploring the use of buprenorphine in the treatment of other disorders, such as depression and anxiety.
Conclusion:
In conclusion, buprenorphine is a compound that belongs to the class of drugs known as opioid receptor antagonists. It is commonly used in the treatment of opioid addiction and has been found to be effective in reducing withdrawal symptoms and cravings associated with opioid addiction. Buprenorphine is a partial agonist of the mu-opioid receptor and has several biochemical and physiological effects. While there are several advantages and limitations for lab experiments, there are several future directions for the research of buprenorphine.
Wissenschaftliche Forschungsanwendungen
Buprenorphine has been extensively studied for its use in the treatment of opioid addiction. It has been found to be effective in reducing withdrawal symptoms and cravings associated with opioid addiction. Buprenorphine has also been found to be effective in reducing the risk of overdose and death among individuals who are addicted to opioids.
Eigenschaften
IUPAC Name |
1-benzyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(20-12-16-26(17-13-20)18-19-8-2-1-3-9-19)25-22-11-5-4-10-21(22)24(29)27-14-6-7-15-27/h1-5,8-11,20H,6-7,12-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZWSQAJGKFWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-(3-pyridinylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435829.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-methylphenyl)propanamide](/img/structure/B4435835.png)
![3-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4435841.png)


![3-tert-butyl-7-ethyl-9-methyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435858.png)
![5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4435863.png)
![N-(4-chlorophenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435866.png)


![4-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4435915.png)

![9-(2-isopropoxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435922.png)